molecular formula C16H12ClN3O2 B11189571 N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide

Cat. No.: B11189571
M. Wt: 313.74 g/mol
InChI Key: VHTYKJNJTWZOJJ-UHFFFAOYSA-N
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Description

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide is a synthetic organic compound that features a unique combination of a pyridine ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It may be used in the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide: Similar structure but with a different position of the chlorine atom.

    N-{[3-(3-bromophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-{[3-(3-chlorophenyl)-1,2-thiazol-5-yl]methyl}pyridine-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-2-12(8-13)15-9-14(22-20-15)10-19-16(21)11-4-6-18-7-5-11/h1-9H,10H2,(H,19,21)

InChI Key

VHTYKJNJTWZOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

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